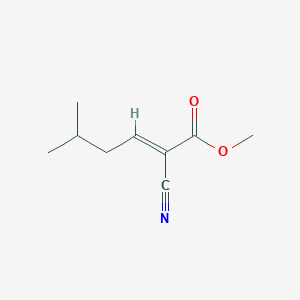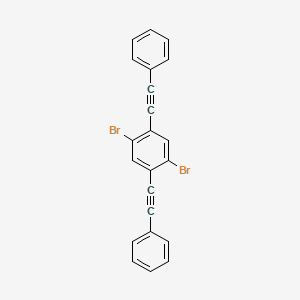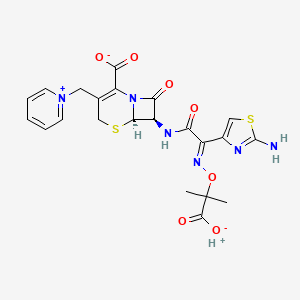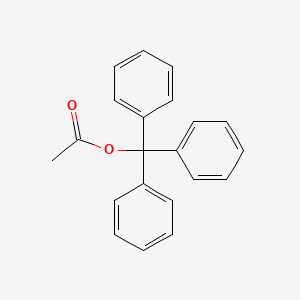
Trityl acetate
Overview
Description
Trityl acetate, also known as triphenylmethyl acetate, is an organic compound with the molecular formula C21H18O2. It is a derivative of triphenylmethanol where the hydroxyl group is replaced by an acetate group. This compound is known for its stability and is often used in organic synthesis as a protecting group for alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trityl acetate can be synthesized through the esterification of triphenylmethanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Trityl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form triphenylmethanol and acetic acid.
Substitution: The acetate group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation and Reduction: this compound can participate in redox reactions, although it is more commonly used as a stable intermediate rather than a reactive species.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired transformation.
Major Products:
Hydrolysis: Triphenylmethanol and acetic acid.
Substitution: Triphenylmethyl derivatives with different substituents replacing the acetate group.
Scientific Research Applications
Trityl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups without affecting the protected alcohol.
Biology: Trityl derivatives are used in the synthesis of peptides and other biomolecules, where they protect sensitive functional groups during the synthesis process.
Medicine: Trityl-containing compounds are explored for their potential therapeutic properties, including as intermediates in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of polymers and other materials, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of trityl acetate primarily involves its role as a protecting group. The trityl group stabilizes the molecule by preventing unwanted reactions at the protected site. During deprotection, the trityl group is removed under specific conditions, revealing the functional group for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparison with Similar Compounds
Triphenylmethanol: The parent compound of trityl acetate, used similarly as a protecting group.
Trityl Chloride: Another derivative used for protecting alcohols and amines.
Trityl Ether: Used for protecting alcohols, particularly in carbohydrate chemistry.
Uniqueness: this compound is unique due to its stability and ease of removal under mild conditions. Compared to trityl chloride, it is less reactive and more selective, making it suitable for sensitive syntheses. Trityl ether, while also stable, is more commonly used in carbohydrate chemistry, whereas this compound finds broader applications in organic synthesis.
Properties
IUPAC Name |
trityl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRXPRZPNXRZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


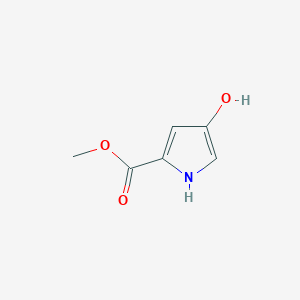
![2-(2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B3333302.png)
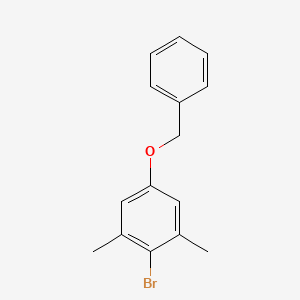
![(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B3333308.png)
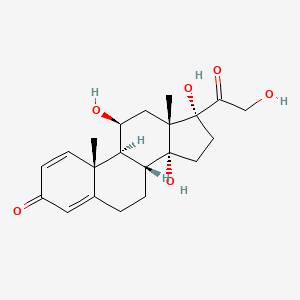
![7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B3333325.png)
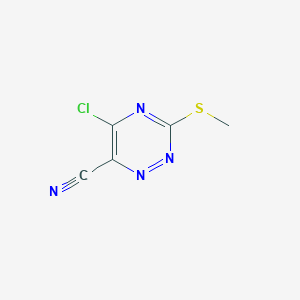
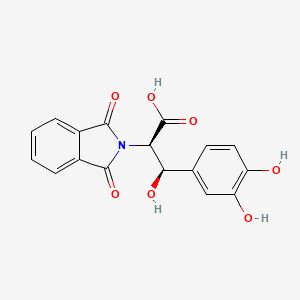


![6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline](/img/new.no-structure.jpg)
